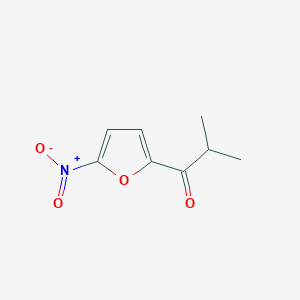
Hept-6-en-1-yl methanesulfonate
Descripción general
Descripción
Hept-6-en-1-yl methanesulfonate (CAS No. 64818-37-7) is a chemical compound with the molecular formula C8H16O3S and a molecular weight of 192.28 g/mol . It falls under the category of organic sulfonates and is commonly used in synthetic chemistry.
Synthesis Analysis
The synthesis of this compound involves the reaction of hept-6-ene (a seven-carbon alkene) with methanesulfonic acid . The acid reacts with the double bond in hept-6-ene, resulting in the formation of the methanesulfonate ester. This process typically occurs under mild conditions and yields the desired product .
Molecular Structure Analysis
The molecular structure of this compound consists of a seven-carbon alkyl chain (hept-6-ene) attached to a methanesulfonate group. The methanesulfonate moiety contains a sulfur atom bonded to three oxygen atoms, with the formula CS(=O)(=O)OCCCCCC=C .
Aplicaciones Científicas De Investigación
Radical Addition Reactions
Hept-6-en-1-yl methanesulfonate is involved in radical addition reactions. For example, methanesulphonyl chloride reacts with hept-1-ene under specific conditions, such as short wave radiation or the presence of benzoyl peroxide, to produce various compounds including β-chloroheptyl methyl sulphone and γ-chlorooctanesulphonyl chloride. These reactions exemplify the feeble nucleophilicity of alkanesulphonate anions (Goldwhite, Gibson, & Harris, 1964); (Goldwhite, Gibson, & Harris, 1965).
Synthesis of Derivatives
It's used in the synthesis of novel derivatives. For instance, (−) borneol reacts with methanesulfonyl chloride to produce a new derivative, 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl methane sulfonate, with applications in antimicrobial activities (Al-farhan et al., 2010).
Proteins and Peptides Synthesis
This compound contributes to the synthesis of proteins and peptides. Methanesulfonic acid, for example, has been used as a deprotecting reagent in the syntheses of peptides corresponding to α-endorphin and γ-endorphin (Kubota, Hirayama, Nagase, & Yajima, 1979).
Chemical Reactions Specificity
It plays a role in selective chemical reactions. For example, 1H-Benzotriazol-1-yl methanesulfonate is effective in selective mesylation, differentiating amino groups from one another in molecules containing both amino and hydroxy groups (Kim, Sung, Choi, & Kim, 1999).
Microbial Metabolism
In microbial metabolism, methanesulfonic acid is a key intermediate. Aerobic bacteria use it as a sulfur source for growth. It's also utilized by specialized methylotrophs as a carbon and energy substrate (Kelly & Murrell, 1999).
Drug Development
This compound derivatives are utilized in drug development. For example, rucaparib camsylate, a PARP inhibitor used for ovarian cancer therapy, contains a (1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl methanesulfonic acid salt in its structure (Jenner, Sood, & Coleman, 2016).
Solvolysis Reactions
This compound is involved in solvolysis reactions, such as in the study of tricyclo[4.1.0.02,7]hept-4-en-3-yl and tricyclo[4.1.0.02,7]hept-3-yl methanesulfonates, providing insights into the stability and reaction mechanisms of these compounds (Bentley, Llewellyn, Norman, Kemmer, Kunz, & Christl, 1997).
Cholesterol Biosynthesis Inhibition
It's also used in synthesizing inhibitors for cholesterol biosynthesis, as seen in the study of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted 3,5-dihydroxy-6-heptenoates, showing potent inhibition of HMG-CoA reductase (Watanabe, Koike, Ishiba, Okada, Seo, & Hirai, 1997).
Ring-Opening Reactions
Methanesulfonic acid is effective in ring-opening reactions of O-benzylidene acetals, offering an efficient and convenient alternative for such processes (Zinin, Malysheva, Shpirt, Torgov, & Kononov, 2007).
Enzyme Reaction Rate Acceleration
In biochemistry, methanesulfonyl fluoride, a related compound, accelerates the reaction rate of acetylcholinesterase, a key enzyme in neurotransmission (Kitz & Wilson, 1963).
Amino Acid Analysis
It aids in the amino acid analysis of proteins and peptides, as demonstrated by the use of methanesulfonic acid for hydrolysis, providing precise amino acid composition (Simpson, Neuberger, & Liu, 1976).
Synthesis and Molecular Structure Study
It is instrumental in the synthesis and study of molecular structures, like in the synthesis of di(4-hydroxy-2,6-diisoborn-2-ylphenyl)methane, helping understand complex chemical structures (Buravlev, Chukicheva, Suponitsky, & Kutchin, 2013).
Protein Hydrolysis
Methanesulfonic acid is utilized in protein hydrolysis for improved determination of seleno-methionine in yeast and nuts, showing its importance in nutritional analysis (Wrobel, Kannamkumarath, Wrobel, & Caruso, 2003).
Brönsted Acidity and Ecotoxicity Studies
This compound derivatives are used in studying the Brönsted acidity and ecotoxicity of ionic liquids, contributing to green chemistry and environmental safety assessments (Sardar, Wilfred, Mumtaz, Lévêque, Khan, & Krishnan, 2018).
Sulfenic Acids Study
This compound is pivotal in the study of sulfenic acids in the gas phase, contributing to our understanding of their electronic structure and thermal stability (Lacombe, Loudet, Banchereau, Simon, & Pfister-guillouzo, 1996).
Propiedades
IUPAC Name |
hept-6-enyl methanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3S/c1-3-4-5-6-7-8-11-12(2,9)10/h3H,1,4-8H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPCNXOXMSQWCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCCCCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80495713 | |
| Record name | Hept-6-en-1-yl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80495713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
64818-37-7 | |
| Record name | Hept-6-en-1-yl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80495713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[[(1-Methylheptyl)oxy]carbonyl]phenyl 4-(hexyloxy)benzoate](/img/structure/B3055366.png)



![Silane, [(4-ethenylphenyl)methyl]trimethyl-](/img/structure/B3055371.png)





![Benzamide, N-(trimethylsilyl)-N-[2-[(trimethylsilyl)oxy]-4-pyrimidinyl]-](/img/structure/B3055379.png)


